molecular formula C9H15ClN4O B3088522 4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride CAS No. 1185313-57-8

4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride

Cat. No. B3088522
CAS RN: 1185313-57-8
M. Wt: 230.69
InChI Key: SDEBYHVDMCQKNZ-UHFFFAOYSA-N
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Description

“4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride” is a chemical compound with the molecular formula C9H15ClN4O . It is also known by its IUPAC name, 4-methoxy-6-piperazin-1-ylpyrimidine hydrochloride .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: COC1=NC=NC(=C1)N2CCNCC2.Cl . This notation provides a way to represent the structure using ASCII strings.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 230.7 . It is a solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Structure

  • Synthesis of Novel Compounds : 4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride is used in the synthesis of various heterocyclic compounds with potential medicinal applications, including benzodifuranyl triazines and oxadiazepines. These compounds are synthesized through reactions involving visnagenone or khellinone, with yields influenced by factors like reaction conditions and catalysts (Abu‐Hashem et al., 2020).

  • Crystallographic Analysis : Studies have focused on determining the molecular and crystal structure of compounds containing 4-methoxy-6-(piperazin-1-yl)pyrimidine. This includes examining the conformations and intermolecular interactions within these molecules, which is crucial for understanding their chemical behavior and potential applications (Anthal et al., 2018).

Potential Therapeutic Uses

  • Analgesic and Anti-inflammatory Agents : Some derivatives of 4-methoxy-6-(piperazin-1-yl)pyrimidine have been explored for their potential analgesic and anti-inflammatory properties. These activities are linked to their ability to inhibit cyclooxygenase enzymes, offering potential for the development of new pain relief and anti-inflammatory medications (Abu‐Hashem et al., 2020).

  • Antimicrobial Activity : Some derivatives incorporating 4-methoxy-6-(piperazin-1-yl)pyrimidine have been evaluated for their antimicrobial activity. These compounds have shown varying degrees of effectiveness against different bacterial and fungal strains, indicating potential for the development of new antimicrobial agents (Govindasami et al., 2011).

Metabolic and Pharmacokinetic Studies

  • Metabolism and Excretion : Studies on the metabolism and excretion of compounds containing 4-methoxy-6-(piperazin-1-yl)pyrimidine have been conducted. These studies are vital for understanding how these compounds are processed in the body, which is crucial for assessing their safety and efficacy as potential drugs (Sharma et al., 2012).

  • Synthesis for Pharmacological Studies : The compound has been synthesized for use in pharmacological studies, such as investigating its potential as a Rho kinase inhibitor for treating central nervous system disorders. This highlights its relevance in the development of new therapeutic agents (Wei et al., 2016).

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit butyrylcholinesterase (buche) .

Mode of Action

Based on the inhibition of buche by similar compounds , it can be hypothesized that this compound may interact with the active site of the enzyme, preventing the breakdown of acetylcholine, a neurotransmitter.

properties

IUPAC Name

4-methoxy-6-piperazin-1-ylpyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O.ClH/c1-14-9-6-8(11-7-12-9)13-4-2-10-3-5-13;/h6-7,10H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDEBYHVDMCQKNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

879215-72-2
Record name 4-methoxy-6-(piperazin-1-yl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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